2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Researchers have synthesized a series of compounds related to the mentioned chemical structure and evaluated their antimicrobial, antitubercular, and antioxidant activities. These compounds were assessed for their effectiveness against various bacterial and fungal strains as well as Mycobacterium tuberculosis, showcasing potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antitumor and Antidepressant Potentials
- Another study focused on the synthesis of Schiff bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. This research indicates that certain modifications to the core chemical structure can yield compounds with significant central nervous system activity, including antidepressant and cognitive-enhancing effects (Thomas et al., 2016).
Anticancer Activities
- The synthesis of new derivatives and their biological evaluation have also been undertaken with a focus on anticancer properties. Compounds related to "2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone" have been assessed for their potential to act as anticancer agents, with some showing promise in inhibiting the proliferation of cancer cells through various mechanisms, including DNA intercalation and cell cycle arrest (Via et al., 2008).
Catalytic Behavior and Chemical Synthesis
- Additionally, research into the catalytic behavior of compounds incorporating pyrimidine and azetidinone moieties has been conducted, highlighting their utility in facilitating chemical reactions relevant to organic and medicinal chemistry. This includes the synthesis of complex molecules with potential applications in drug development and other areas of chemistry (Sun et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
The compound may affect the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . .
Result of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases, which could potentially lead to the treatment of diseases like leukemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions such as temperature and atmosphere can affect the stability of the compound . .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-10-13(15-5-2-3-6-16(15)22)9-17(24)23-11-14(12-23)21-18-19-7-4-8-20-18/h2-8,10,14H,9,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXCGUPAUAXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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